molecular formula C6H13NO B090746 4-Methyl-2-pentanone oxime CAS No. 105-44-2

4-Methyl-2-pentanone oxime

Cat. No.: B090746
CAS No.: 105-44-2
M. Wt: 115.17 g/mol
InChI Key: ZKALVNREMFLWAN-SREVYHEPSA-N
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Mechanism of Action

Target of Action

The primary target of 4-Methyl-2-pentanone oxime is aldehydes and ketones . The compound interacts with these targets through a nucleophilic addition reaction .

Mode of Action

This compound interacts with its targets through a process known as oxime formation . In this process, the oxygen atom in the oxime acts as a nucleophile, competing with nitrogen. The reaction with oxygen leads to a dead-end process, forming a reversible hemiketal . On the other hand, the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes affects the concentration of ketones in the system . As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone, according to Le Châtelier’s Principle .

Result of Action

The primary result of the action of this compound is the formation of oximes from aldehydes and ketones . This process is essentially irreversible, leading to a decrease in the concentration of the ketone .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of strong acids or oxidizing agents can potentially lead to dangerous reactions . Additionally, the compound should be stored in a well-ventilated environment and in a closed container to avoid contact with air . Proper laboratory practices and safety precautions should be followed when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-2-pentanone oxime can be synthesized through the reaction of 4-methyl-2-pentanone (methyl isobutyl ketone) with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide . The reaction proceeds as follows:

4-Methyl-2-pentanone+Hydroxylamine hydrochloride4-Methyl-2-pentanone oxime+Sodium chloride+Water\text{4-Methyl-2-pentanone} + \text{Hydroxylamine hydrochloride} \rightarrow \text{this compound} + \text{Sodium chloride} + \text{Water} 4-Methyl-2-pentanone+Hydroxylamine hydrochloride→4-Methyl-2-pentanone oxime+Sodium chloride+Water

The reaction is typically carried out at room temperature, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques such as fractional distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-pentanone oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitriles or amides.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products

    Oxidation: Nitriles or amides.

    Reduction: Amines.

    Substitution: Various substituted oximes depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-pentanone oxime has several applications in scientific research:

Comparison with Similar Compounds

4-Methyl-2-pentanone oxime can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications compared to its analogs.

Properties

CAS No.

105-44-2

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(NZ)-N-(4-methylpentan-2-ylidene)hydroxylamine

InChI

InChI=1S/C6H13NO/c1-5(2)4-6(3)7-8/h5,8H,4H2,1-3H3/b7-6-

InChI Key

ZKALVNREMFLWAN-SREVYHEPSA-N

SMILES

CC(C)CC(=NO)C

Isomeric SMILES

CC(C)C/C(=N\O)/C

Canonical SMILES

CC(C)CC(=NO)C

Key on ui other cas no.

30669-66-0
105-44-2

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-methyl-2-pentanone oxime in studying plant-insect interactions?

A: this compound has been identified as a potential volatile cue used by larvae of the moth Utetheisa ornatrix to locate seed pods of their host plant, Crotalaria pumila []. This compound, along with other volatiles emitted by the pods, attracts the larvae, potentially influencing their feeding behavior and development. Further research is needed to confirm its role as a specific attractant and its impact on the ecological interactions between the moth and its host plant.

Q2: Can microorganisms be utilized for the synthesis of optically active amines? How does this compound play a role in this process?

A: Yes, research has shown that certain yeast cultures exhibit oxime reductase activity and can selectively reduce oximes to their corresponding optically active amines [, ]. In these studies, this compound served as a model substrate to screen and identify yeast cultures capable of performing this biotransformation. This finding highlights the potential of using biocatalysts like yeast for the sustainable and enantioselective synthesis of valuable chiral amines.

Q3: How is this compound employed in analytical chemistry, particularly in the context of human health?

A: this compound can be used as an internal standard in the quantitative analysis of acetone in human plasma using desorption electrospray ionization mass spectrometry (DESI-MS) []. Acetone, a biomarker for diabetes mellitus, is derivatized into its oxime form prior to analysis. By comparing the signal intensity of the acetone oxime derivative to that of the known concentration of this compound, accurate quantification of acetone levels in plasma samples can be achieved.

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